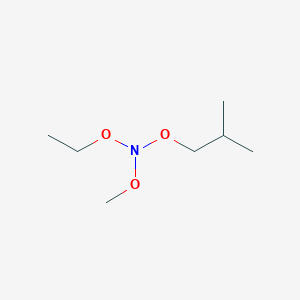![molecular formula C10H12N2O2 B14376760 1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one CAS No. 88549-98-8](/img/structure/B14376760.png)
1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that belongs to the class of pyrano-pyrazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science. The unique structure of this compound, which includes a pyrano ring fused to a pyrazole ring, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one typically involves the reaction of 2-piperidylacetohydrazides with ethyl acetoacetate or acetylenic acid esters. The reaction is carried out under reflux in ethanol, leading to the formation of the desired pyrano-pyrazole compound along with the expulsion of ethyl 2-piperidylacetate . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Chemical Reactions Analysis
1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, indicating potential as a bioactive molecule.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one can be compared with other similar compounds, such as:
3,4-Dimethylpyrano[2,3-c]pyrazol-6(1H)-one: Lacks the ethyl group, leading to different chemical properties and reactivity.
1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-5-yl acetate:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
88549-98-8 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C10H12N2O2/c1-4-12-10-9(7(3)11-12)6(2)5-8(13)14-10/h5H,4H2,1-3H3 |
InChI Key |
YSNFIWKRZYLBKW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=CC(=O)O2)C)C(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)





![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)

![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)





